3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one
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Description
3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C17H12ClF2N3O and its molecular weight is 347.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0636960 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, thiazole derivatives, which share some structural similarities with the compound , have been found to interact with a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially leading to a wide range of biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways . For instance, thiazole derivatives have been found to affect pathways related to inflammation, pain, microbial infections, viral infections, fluid balance, neuronal signaling, and tumor growth .
Pharmacokinetics
It can be inferred from related compounds that it may have a variety of pharmacokinetic properties that could impact its bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Action Environment
It can be inferred from related compounds that a variety of environmental factors could potentially influence its action .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(3,4-difluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3O/c18-12-3-1-11(2-4-12)10-22-16-17(24)23(8-7-21-16)13-5-6-14(19)15(20)9-13/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWRWNQFNUETKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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